2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol
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Overview
Description
2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol is a chemical compound with the molecular formula C13H18N4OS and a molecular weight of 278.37 g/mol This compound is known for its unique structure, which includes a benzothiadiazole moiety linked to a piperazine ring via an ethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol typically involves the reaction of 2,1,3-benzothiadiazole with piperazine and ethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzothiadiazole moiety can be reduced under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol involves its interaction with specific molecular targets. The benzothiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,1,3-benzothiadiazole: Similar structure but with a bromine atom instead of the piperazine-ethanol chain.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Contains boronic acid groups instead of the piperazine-ethanol chain.
Uniqueness
2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol is unique due to its combination of a benzothiadiazole moiety with a piperazine ring and an ethanol chain. This structure provides it with distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c18-8-7-16-3-5-17(6-4-16)10-11-1-2-12-13(9-11)15-19-14-12/h1-2,9,18H,3-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZDAOJIGCCQBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC3=NSN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594815 |
Source
|
Record name | 2-{4-[(2,1,3-Benzothiadiazol-5-yl)methyl]piperazin-1-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874834-85-2 |
Source
|
Record name | 2-{4-[(2,1,3-Benzothiadiazol-5-yl)methyl]piperazin-1-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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